molecular formula C9H7FN2O2S B1509675 Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate CAS No. 924287-64-9

Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate

Cat. No.: B1509675
CAS No.: 924287-64-9
M. Wt: 226.23 g/mol
InChI Key: UNJLICBWHHMOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate is a chemical compound belonging to the benzothiazole family, characterized by its unique structure that includes a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as 2-amino-4-fluorobenzonitrile and carbon disulfide.

  • Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the benzothiazole ring.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. Large-scale production also requires stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the benzothiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown biological activity, including antimicrobial and antifungal properties. It is being studied for its potential use in developing new drugs and treatments.

Medicine: Research is ongoing to explore the compound's potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Methyl 2-amino-1,3-benzothiazole-6-carboxylate: This compound lacks the fluorine atom present in Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate, leading to differences in reactivity and biological activity.

  • Methyl 2-amino-4-chloro-1,3-benzothiazole-6-carboxylate:

  • Methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate: The methoxy group introduces additional functionality, affecting the compound's behavior in chemical reactions and biological systems.

Uniqueness: this compound stands out due to its unique combination of functional groups, which contribute to its distinct reactivity and potential applications. Its fluorine atom, in particular, plays a crucial role in its chemical and biological properties.

Properties

IUPAC Name

methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2S/c1-14-8(13)4-2-5(10)7-6(3-4)15-9(11)12-7/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJLICBWHHMOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)SC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90727017
Record name Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924287-64-9
Record name Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate
Reactant of Route 6
Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.